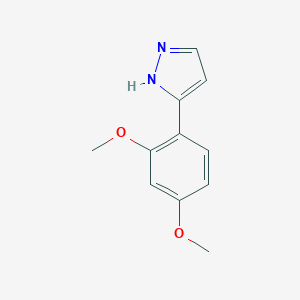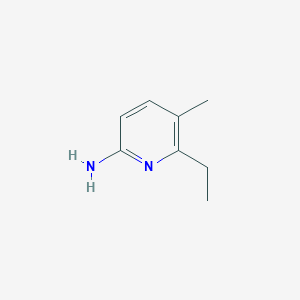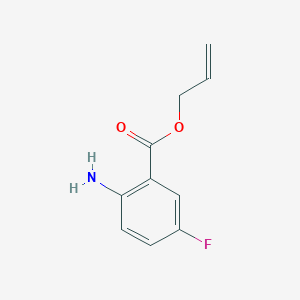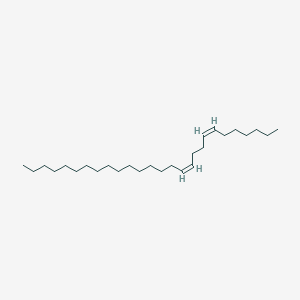
1-Bromo-2-pentyne
Overview
Description
1-Bromo-2-pentyne, also known as this compound, is a halogenated hydrocarbon with the molecular formula C5H7Br. It is a brominated alkyne derivative, characterized by the presence of a bromine atom attached to a pent-2-yne structure. This compound is commonly used as a reagent in organic and organometallic chemistry due to its reactivity and versatility .
Mechanism of Action
Target of Action
1-Bromo-2-pentyne, also known as 1-Bromopent-2-yne, is a halogenated hydrocarbon . It is primarily used as a reagent in the synthesis of organic and organometallic compounds . The specific targets of this compound can vary depending on the particular reaction it is involved in.
Mode of Action
The mode of action of this compound is largely dependent on the type of reaction it is used in. As a halogenated hydrocarbon, it can participate in various types of organic reactions, including substitution and addition reactions. The bromine atom in this compound is electrophilic and can be displaced by nucleophiles in substitution reactions .
Biochemical Pathways
This compound is used in the synthesis of stereochemically restricted lactone-type analogs of jasmonic acids, 5-oxa-7-epi-jasmonic acid, and 5-oxa-jasmonic acid . These compounds are involved in the jasmonic acid pathway, which plays a crucial role in plant growth, development, and defense .
Pharmacokinetics
Like other small organic molecules, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it can be used to synthesize 5-oxa-7-epi-jasmonic acid and 5-oxa-jasmonic acid, which are analogs of jasmonic acid . These compounds can then participate in the jasmonic acid pathway in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-pentyne can be synthesized through various methods. One common approach involves the bromination of pent-2-yne using bromine (Br2) in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These processes often involve the use of bromine and suitable solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Addition Reactions: The triple bond in this compound can participate in addition reactions with hydrogen halides (HX) or other electrophiles, resulting in the formation of addition products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with the presence of a base to facilitate the nucleophilic attack.
Addition Reactions: Often performed in the presence of catalysts or under acidic conditions to promote the addition of electrophiles to the triple bond.
Reduction Reactions: Conducted under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed:
Substitution Reactions: Formation of various substituted derivatives, such as alcohols, amines, and ethers.
Addition Reactions: Formation of addition products like haloalkenes and haloalkanes.
Reduction Reactions: Formation of the corresponding alkane, pentane.
Scientific Research Applications
1-Bromo-2-pentyne has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Bromobut-2-yne: Similar structure but with one less carbon atom, leading to different reactivity and applications.
1-Bromo-3-pentyne: Positional isomer with the bromine atom attached to a different carbon, resulting in distinct chemical properties.
Uniqueness of 1-Bromo-2-pentyne: this compound is unique due to its specific structure, which combines the reactivity of a bromine atom with the versatility of an alkyne. This combination makes it a valuable reagent in various chemical syntheses and applications .
Properties
IUPAC Name |
1-bromopent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHGRVFJBGRHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167691 | |
| Record name | 1-Bromopent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16400-32-1 | |
| Record name | 1-Bromo-2-pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16400-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromopent-2-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromopent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromopent-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 1-Bromo-2-pentyne in organic synthesis?
A1: this compound serves as a valuable building block for synthesizing various organic compounds. For instance, it acts as a coupling partner in synthesizing aliphatic dienals like 4,7-decadienal and 4,7-tridecadienal. [] This involves reacting this compound with the diethyl acetals of specific aldehydes, followed by partial hydrogenation and hydrolysis. [] Additionally, it plays a crucial role in synthesizing jasmonoids, a group of plant hormones. []
Q2: Can you elaborate on the role of this compound in synthesizing jasmonoids, specifically (±)-jasmine ketolactone?
A2: Researchers utilized this compound in a multi-step synthesis of (±)-jasmine ketolactone, a component of the essential oil of Jasminum grandiflorum. [] They first facilitated a Michael addition reaction between the trimethylsilyl enol ether of S-t-butyl thioacetate and 2-cyclopentenone. [] The resulting product then reacted with this compound, followed by a series of transformations including deprotection, partial hydrogenation, and hydrolysis, ultimately yielding (±)-jasmine ketolactone. []
Q3: Are there any specific reaction conditions or catalysts often employed when using this compound?
A3: The research highlights the importance of catalysts in reactions involving this compound. For example, fluoride ions catalyze the 1,4-addition of the trimethylsilyl enol ether of S-t-butyl thioacetate to 2-cyclopentenone, a crucial step in the synthesis of (±)-jasmine ketolactone. [] Furthermore, the partial hydrogenation of the triple bond in the synthesis of both aliphatic dienals and (±)-jasmine ketolactone utilizes Lindlar palladium as a catalyst. [, ] This catalyst ensures selective reduction of the triple bond to a cis double bond.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)


